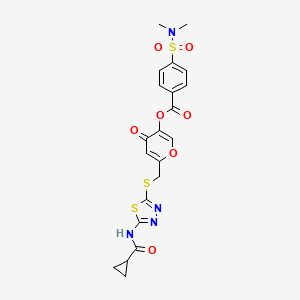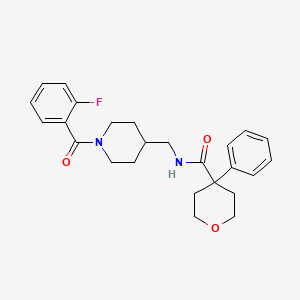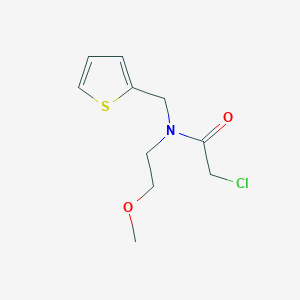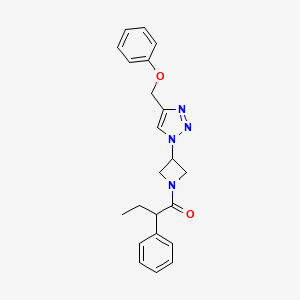
5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C15H14N2O2S and its molecular weight is 286.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
The antimicrobial properties of benzothiazole derivatives, closely related to 5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine, have been extensively studied. For instance, novel triazole derivatives synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines, including benzothiazole scaffolds, displayed moderate to good antimicrobial activities against various test microorganisms (Bektaş et al., 2007). These findings suggest the potential of benzothiazole derivatives in developing new antimicrobial agents.
Dyeing and Pigment Applications
Benzothiazole compounds have also found applications in the field of dyes and pigments. Hetarylazo disperse dyes derived from substituted benzothiazoles have been shown to color cellulose acetate in various hues, from red to greenish-blue, demonstrating the impact of the benzothiazole structure on dye color and fastness properties (Georgiadou & Tsatsaroni, 2002). These findings highlight the role of benzothiazoles in enhancing the colorimetric properties of dyes.
Hydrogel Modification for Medical Applications
The functional modification of hydrogels through condensation reactions with various amine compounds, including benzothiazole derivatives, has been explored for medical applications. Such modified hydrogels have shown increased swelling degrees and thermal stability, indicating their potential in drug delivery systems and wound healing applications (Aly & El-Mohdy, 2015).
Antitumor Properties
Some benzothiazoles exhibit potent antitumor properties. For example, amino acid prodrugs of novel antitumor benzothiazoles have been developed to overcome the limitations posed by the lipophilicity of benzothiazole compounds, showing significant efficacy against various cancer cell lines and tumor models (Bradshaw et al., 2002). These findings underscore the therapeutic potential of benzothiazole derivatives in cancer treatment.
Enzyme Inhibition and Biological Activities
Benzothiazole derivatives have also been investigated for their enzyme inhibition and biological activities. For instance, efficient synthesis of 2-amino-6-arylbenzothiazoles via Pd(0) Suzuki Cross Coupling reactions resulted in compounds with potent urease enzyme inhibition and nitric oxide scavenging activities, further illustrating the versatility of benzothiazole derivatives in biological applications (Gull et al., 2013).
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is an important area of study . These factors can significantly impact the compound’s effectiveness and safety profile.
Propiedades
IUPAC Name |
5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-18-11-5-3-4-10(8-11)16-15-17-13-9-12(19-2)6-7-14(13)20-15/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNERGWIUUXSAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-oxazinane-2-carboxylic acid](/img/structure/B2871097.png)

![5-({4-[(4-chlorobenzoyl)amino]phenoxy}methyl)-N-cyclohexylisoxazole-3-carboxamide](/img/structure/B2871099.png)









![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone](/img/structure/B2871116.png)
![2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2871117.png)
